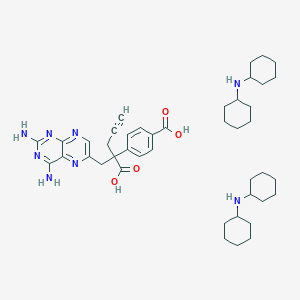

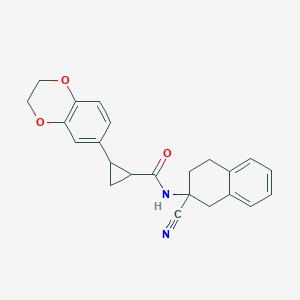

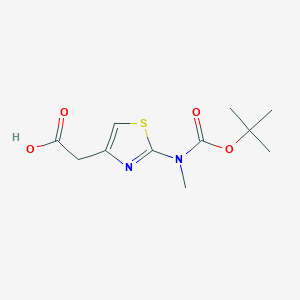

![molecular formula C26H20N6O4S2 B2502022 2-{2-[2-(2-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}hydrazino)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione CAS No. 860785-74-6](/img/structure/B2502022.png)

2-{2-[2-(2-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}hydrazino)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, 2-{2-[2-(2-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}hydrazino)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione, is a complex molecule that appears to be related to the isoindole-1,3-dione family. This family of compounds is known for its heterocyclic structure, which often imparts significant biological activity, including cytotoxicity and potential antihypertensive properties .

Synthesis Analysis

The synthesis of isoindole-1,3-diones can be achieved through palladium-catalyzed aminocarbonylation of o-halobenzoates and primary amines, which is a one-step approach that tolerates a variety of functional groups . Additionally, the synthesis of related thiazole derivatives has been reported through reactions involving hydrazonoyl halides and hydrazinecarbothioamide, which can yield complex molecules with the isoindoline-1,3-dione group . These methods provide a foundation for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of isoindole-1,3-diones and related compounds has been extensively studied. Single-crystal X-ray diffraction is a common technique used to elucidate the structures of these compounds . Density functional theory (DFT) calculations, including Hartree-Fock (HF) and B3LYP methods with various basis sets, have been employed to predict and confirm the molecular geometry and vibrational frequencies of these molecules .

Chemical Reactions Analysis

Isoindole-1,3-diones and thiazole derivatives participate in a variety of chemical reactions. For instance, hydrazinolysis can lead to the formation of novel compounds with significant structural changes . The reactivity of these compounds can be influenced by the presence of substituents, which can affect their ability to undergo nucleophilic substitution, ring opening, and intramolecular cyclization .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoindole-1,3-diones and thiazole derivatives are influenced by their molecular structure. Spectroscopic techniques such as IR, NMR, and UV-Vis are used for characterization . Theoretical calculations can provide insights into properties like nonlinear optical (NLO) behavior, frontier molecular orbitals (FMOs), and molecular electrostatic potential, which are important for understanding the reactivity and potential applications of these compounds . Additionally, the stability and charge transfer capabilities can be assessed through natural bond orbital (NBO) analysis .

Scientific Research Applications

Synthesis of Novel Thiazole Derivatives

Researchers have synthesized new thiazole, pyranothiazole, thiazolo[4,5-b]pyridines, and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivatives incorporating the isoindoline-1,3-dione group. These compounds were synthesized through reactions involving hydrazonoyl halides and demonstrated potential anticancer activity against breast cancer cell lines, emphasizing their significance in medicinal chemistry for developing anticancer agents (Hosny et al., 2019).

Antimicrobial Evaluation

Another study focused on the synthesis and antimicrobial evaluation of pyrazolo-thiazolyl alkoxy-1H-isoindole-1, 3(2H)-dione derivatives. These compounds showed significant antibacterial and antifungal activities, highlighting their potential as leads for developing new antimicrobial agents (Jat et al., 2006).

Spectral Characterization

Further research involved the spectral characterization of new 2-(5-Aryl-4H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione derivatives. The structural elucidation of these compounds provides insights into their chemical properties and potential applications in drug design and development (Alimi et al., 2021).

Molecular Interactions Study

Ultrasonic studies on molecular interactions of N-phthaloyl compounds in protic and non-protic solvents were conducted to understand the solute-solvent interactions, which are crucial for drug delivery and absorption mechanisms (Tekade et al., 2019).

Synthesis of Hexahydro-1H-isoindole-1,3(2H)-dione Derivatives

Another study reported the synthesis of hexahydro-1H-isoindole-1,3(2H)-dione derivatives, which are important for the development of pharmaceuticals and organic materials (Tan et al., 2016).

properties

IUPAC Name |

2-[2-[2-[2-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]hydrazinyl]-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20N6O4S2/c33-21-17-5-1-2-6-18(17)22(34)31(21)11-9-15-13-37-25(27-15)29-30-26-28-16(14-38-26)10-12-32-23(35)19-7-3-4-8-20(19)24(32)36/h1-8,13-14H,9-12H2,(H,27,29)(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZIOYNNUNGZVMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CSC(=N3)NNC4=NC(=CS4)CCN5C(=O)C6=CC=CC=C6C5=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20N6O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{2-[2-(2-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}hydrazino)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

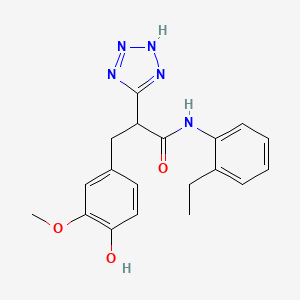

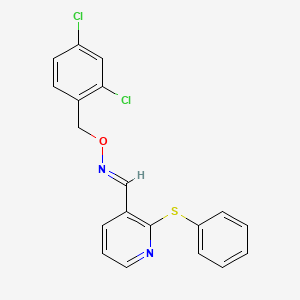

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenoxypropanamide](/img/structure/B2501939.png)

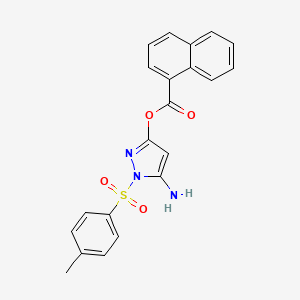

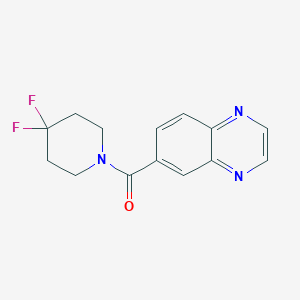

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-methylsulfonylbenzamide](/img/structure/B2501949.png)

![N-(4-{[(2,4-dichlorophenyl)methyl]sulfanyl}phenyl)-2-(pyridin-2-ylsulfanyl)acetamide](/img/structure/B2501956.png)

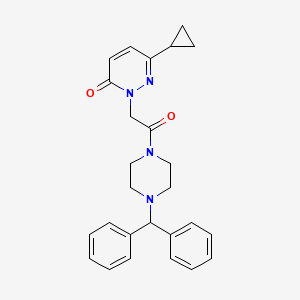

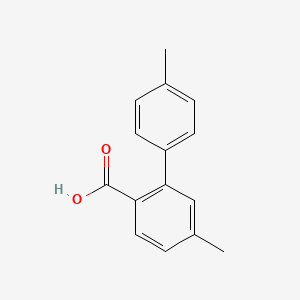

![methyl 2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate](/img/structure/B2501958.png)